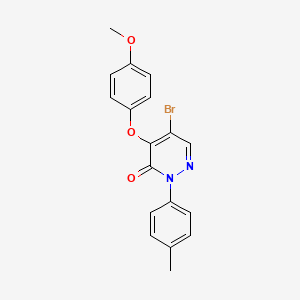

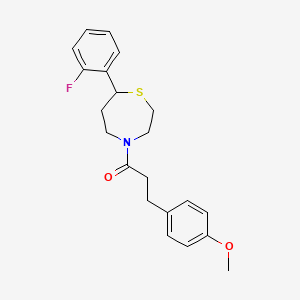

![molecular formula C15H13BrN2O4 B2450661 [2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 387378-10-1](/img/structure/B2450661.png)

[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of pyridines and is widely used as a synthetic intermediate in the pharmaceutical industry.

Scientific Research Applications

Synthesis and Chemical Properties

[2-(3-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a compound that can be synthesized through various chemical reactions, contributing to the field of organic synthesis. An efficient synthesis method for similar bromopyridine carboxylic acids involves reactions with methylamine and sodium methoxide in specific solvents, demonstrating the compound's relevance in synthesizing dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists (Hirokawa, Horikawa, & Kato, 2000). Additionally, the compound's structure-activity relationship has been studied in the context of overcoming drug resistance in cancer cells, showing its potential in developing anticancer agents (Das et al., 2009).

Ligand Design and Coordination Chemistry

The compound's potential in ligand design is highlighted through the synthesis of ligands with bromopyridine pendant arms, aimed at functionalizing scaffolds for labeling biological materials. This showcases the compound's versatility in creating preorganized ligands for various applications, including potential therapeutic uses (Charbonnière, Weibel, & Ziessel, 2002).

Electrocatalytic Carboxylation

The compound has been explored in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating a novel approach to synthesizing aminonicotinic acid. This process highlights the compound's role in green chemistry and sustainable chemical synthesis by utilizing CO2 as a feedstock (Feng et al., 2010).

Pharmaceutical Intermediates

Additionally, the compound serves as a key intermediate in the synthesis of pharmaceuticals, such as HIV-1 integrase inhibitors. The detailed synthesis process from bromopyridine and fluorobenzaldehyde showcases the compound's significance in drug development and the pharmaceutical industry (Boros et al., 2007).

properties

IUPAC Name |

[2-(3-methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O4/c1-21-13-4-2-3-12(6-13)18-14(19)9-22-15(20)10-5-11(16)8-17-7-10/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDLSSNEYBSDPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2450578.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2450579.png)

![2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B2450582.png)

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)

![1-(2,5-dimethoxyphenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2450594.png)

![N-allyl-2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2450596.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)